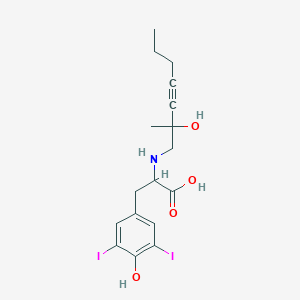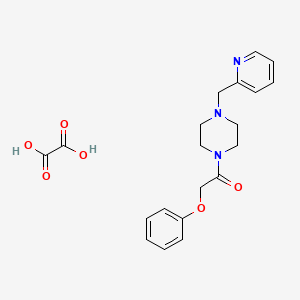![molecular formula C16H13F3N4O2S B4961384 N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various types of cancer. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Mecanismo De Acción
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that is involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and enhances the activity of immune cells that can target and destroy cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life in the body. TAK-659 has also been shown to have a good safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TAK-659 in lab experiments is its high potency and specificity for BTK inhibition. This allows researchers to study the role of BTK in various biological processes and diseases. However, one limitation of using TAK-659 is its cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B cells and other immune cells. Another potential application is in the development of combination therapies for cancer, where TAK-659 could be used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential side effects.
Métodos De Síntesis
The synthesis method of TAK-659 involves a series of chemical reactions. The starting material for the synthesis is 3-(trifluoromethyl)benzaldehyde, which is converted to an intermediate compound, 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid. This intermediate compound is then reacted with benzenesulfonyl chloride to obtain the final product, TAK-659.
Propiedades
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)13-6-4-5-12(9-13)10-23-11-20-15(21-23)22-26(24,25)14-7-2-1-3-8-14/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPWPGNIOWTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)


![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)
